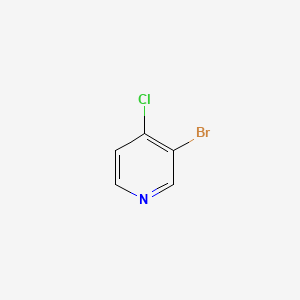

3-Bromo-4-chloropyridine

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in a vast array of chemical compounds. rsc.orgrsc.orgresearchgate.net Its presence is ubiquitous in nature, forming the core of essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes. nih.gov In the realm of synthetic chemistry, pyridine and its derivatives are indispensable building blocks and are frequently employed as solvents and reagents. rsc.orgnih.gov The adaptability of the pyridine scaffold allows for extensive structural modifications, making it a "privileged scaffold" in medicinal chemistry. rsc.orgenpress-publisher.com This has led to the incorporation of pyridine moieties into a multitude of FDA-approved drugs and other biologically active compounds, highlighting their significance in the development of new therapeutic agents. rsc.orgrsc.orgresearchgate.net The unique electronic properties and the ability of the nitrogen atom to form hydrogen bonds contribute to the diverse applications of pyridine derivatives in pharmaceuticals and materials science. nih.gov

Overview of Halogenated Pyridines in Organic Synthesis

Halogenated pyridines are a class of pyridine derivatives where one or more hydrogen atoms on the pyridine ring have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). These compounds serve as highly versatile starting materials in a wide range of organic synthesis transformations. eurekalert.orgkubikat.org The presence of halogen atoms significantly influences the electronic properties of the pyridine ring, enhancing its reactivity towards various reagents. They are particularly valuable as precursors in nucleophilic substitution reactions and transition metal-catalyzed cross-coupling reactions, which are fundamental methods for constructing complex molecular architectures. eurekalert.orgkubikat.orgmountainscholar.org The differential reactivity of various halogens on the same pyridine ring allows for selective and sequential functionalization, a crucial strategy in the synthesis of highly substituted and intricate target molecules. mountainscholar.orgrsc.org Due to the challenges associated with the direct synthesis of some highly substituted pyridines, perhalopyridines (pyridines where all hydrogens are replaced by halogens) have gained special importance as synthons. eurekalert.orgkubikat.org

Specific Focus on 3-Bromo-4-chloropyridine within Pyridine Heterocycles

Among the vast family of halogenated pyridines, this compound is a notable member. This disubstituted pyridine, with a bromine atom at the 3-position and a chlorine atom at the 4-position, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comchemicalbook.com The distinct electronic environment and steric factors around the two different halogen atoms on the pyridine ring impart unique reactivity and selectivity to the molecule. chemimpex.com This allows for regioselective transformations, where one halogen can be selectively targeted over the other in various chemical reactions. This feature makes this compound an important building block for the synthesis of complex molecules with precise substitution patterns. chemimpex.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-4-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClN/c6-4-3-8-2-1-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADXKWUCCGPQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00958133 | |

| Record name | 3-Bromo-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36953-42-1 | |

| Record name | 3-Bromo-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 4 Chloropyridine

Strategies for Regioselective Halogenation of Pyridine (B92270) Derivatives

The synthesis of 3-Bromo-4-chloropyridine necessitates precise control over the regioselectivity of halogenation on the pyridine ring. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, often requiring harsh conditions. nih.gov

Bromination Approaches

The introduction of a bromine atom at the 3-position of a pyridine ring can be achieved through several methods. Direct bromination of pyridine derivatives often leads to a mixture of products. However, starting with a pre-functionalized pyridine can direct the bromination to the desired position. For instance, the bromination of 2-amino-4-chloropyridine (B16104) with N-bromosuccinimide (NBS) in dichloromethane (B109758) at 0°C has been reported to yield the 5-bromo-2-amino-4-chloropyridine intermediate. google.com Subsequent diazotization and removal of the amino group can lead to the desired this compound. Another approach involves the bromination of pyridine N-oxides, which activates the ring for electrophilic substitution, followed by deoxygenation.

Chlorination Approaches

Chlorination of the pyridine ring at the 4-position is a key step in many synthetic routes to this compound. Pyridine-N-oxides are common precursors for 4-substitution. researchgate.net For example, heating 3-bromopyridine-N-oxide hydrochloride with sulfuryl chloride at 120°C yields a mixture of products including this compound, along with 3-bromo-2-chloropyridine (B150940) and 3-bromo-6-chloropyridine. researchgate.net The Vilsmeier-Haack reaction on ketones with two enolizable carbons can also produce 4-chloropyridines. chempanda.com

Multi-step Synthetic Pathways to this compound

Due to the challenges of direct and regioselective di-halogenation, multi-step synthetic pathways are often employed to produce this compound with high purity.

Synthesis from Fused Heterocyclic Precursors (e.g., Furo[3,2-c]pyridine (B1313802) derivatives)

One notable multi-step synthesis involves the use of furo[3,2-c]pyridine derivatives. chemicalbook.com A specific example starts with the commercially available 4-chlorofuro[3,2-c]pyridine (B1586628). chemicalbook.com This precursor undergoes bromination to yield 3-bromo-4-chlorofuro[3,2-c]pyridine, which is then subjected to cleavage of the furan (B31954) ring to afford the target molecule, this compound. chemicalbook.com This method has been shown to produce the final compound in high yield. chemicalbook.com

Conversion from Related Pyridine Analogues

The conversion from other substituted pyridines is a common strategy. A prominent example is the synthesis starting from 3-bromopyridine-N-oxide. As mentioned earlier, treatment of 3-bromopyridine-N-oxide hydrochloride with a chlorinating agent like sulfuryl chloride can yield this compound. researchgate.netevitachem.com Another route involves the diazotization of 2-amino-5-bromo-4-chloropyridine, which can be prepared from 2-amino-4-chloropyridine. google.com Additionally, the reaction of this compound with furan and lithium amalgam can lead to the formation of a 2,3-pyridyne intermediate, which can be trapped to form other derivatives. wikipedia.orgscribd.com

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of isomers and byproducts.

In the synthesis from 4-chlorofuro[3,2-c]pyridine, the bromination step is typically carried out at a low temperature (-15°C) using bromine in carbon tetrachloride. chemicalbook.com The subsequent ring-opening is achieved using aqueous sodium hydroxide (B78521) in methanol (B129727) at ambient temperature. chemicalbook.com This procedure has been reported to provide a high yield of 96%. chemicalbook.com

For the conversion of 3-bromopyridine-N-oxide, the reaction temperature is a critical parameter. Heating at 120°C with sulfuryl chloride is necessary to induce the chlorination and rearrangement, but this also leads to the formation of other chloro-isomers. researchgate.net

The table below summarizes a key synthetic route and its reported yield.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-Chlorofuro[3,2-c]pyridine | 1. Bromine, Carbon tetrachloride, -15°C to ambient temp.2. 20% aq. Sodium hydroxide, Methanol, ambient temp. | This compound | 96 | chemicalbook.com |

Temperature and Solvent Effects

The temperature and solvent system are critical factors that influence the reaction kinetics, yield, and purity of this compound. The selection of an appropriate solvent is crucial as it must dissolve the reactants and reagents while being compatible with the reaction conditions.

One notable synthetic approach involves the bromination of a pyridine derivative. For instance, in the synthesis of a related compound, 3-bromo-4-chlorofuro[3,2-c]pyridine, the initial bromination step is conducted at a significantly low temperature of -15 °C in carbon tetrachloride. Following the initial reaction, the process continues at ambient temperature in methanol, highlighting the use of a multi-solvent and temperature-ramping strategy to optimize the reaction. chemicalbook.com

In other halogenation reactions of pyridine derivatives, a broader range of temperatures is utilized. For example, the halogenation of pyridines using phosphine (B1218219) reagents is typically carried out at elevated temperatures, ranging from 80 °C to 120 °C. nih.gov Similarly, the bromination of 2,6-dichloropyridine (B45657) is effectively achieved at temperatures between 100 °C and 110 °C. For Sandmeyer-type reactions, which are a common method for introducing halides onto aromatic rings, the synthesis of a related isomer, 2-chloro-4-bromopyridine, is performed at a controlled temperature range of 0-20 °C in acetonitrile. chemicalbook.com

The choice of solvent is intrinsically linked to the reagents and reaction type. Chlorinated solvents like carbon tetrachloride and dichloromethane are often employed in bromination reactions. chemicalbook.com Acetonitrile is a common solvent for Sandmeyer reactions due to its ability to dissolve the copper salts and organic nitrites used in the process. chemicalbook.com The use of co-solvents, such as methanol in the aforementioned furo[3,2-c]pyridine synthesis, can also play a role in the work-up and purification stages. chemicalbook.com

Table 1: Temperature and Solvent Effects in the Synthesis of this compound and Related Compounds

| Starting Material/Reaction Type | Temperature (°C) | Solvent(s) | Target Compound/Related Compound | Reference |

|---|---|---|---|---|

| 4-chlorofuro[3,2-c]pyridine | -15 then ambient | Carbon tetrachloride, Methanol | 3-bromo-4-chlorofuro[3,2-c]pyridine | chemicalbook.com |

| Pyridine Halogenation | 80 - 120 | Dioxane | Halogenated Pyridines | nih.gov |

| 2,6-Dichloropyridine | 100 - 110 | Not specified | 2,6-Dibromopyridine | |

| Sandmeyer Reaction | 0 - 20 | Acetonitrile | 2-Chloro-4-bromopyridine | chemicalbook.com |

Catalyst Systems in Synthetic Routes

Catalysts play a pivotal role in many synthetic routes to this compound and its isomers by enhancing reaction rates and improving selectivity. The choice of catalyst is highly specific to the reaction mechanism.

The Sandmeyer reaction, a versatile method for converting amino-substituted pyridines to their halo-substituted counterparts, traditionally relies on copper salt catalysts. In the synthesis of 2-chloro-4-bromopyridine, a combination of tert-butylnitrite and copper(II) bromide is used. chemicalbook.com The copper(II) bromide acts as the catalyst and the source of the bromide ion.

For certain bromination reactions, alternative catalytic systems are employed to avoid the use of harsh reagents. One such method for the bromination of 2,6-dichloropyridine utilizes ammonium (B1175870) molybdate (B1676688) as a catalyst in conjunction with sodium bromide and an oxidant like hydrogen peroxide. This system offers a more environmentally benign approach compared to traditional methods.

In more recent developments, phosphine-based reagents have been used to facilitate the halogenation of pyridines. These reactions involve the formation of a phosphonium (B103445) salt, which then undergoes nucleophilic attack by a halide. While not a catalyst in the traditional sense, as it is consumed and transformed during the reaction, the phosphine reagent is crucial for activating the pyridine ring towards substitution. These reactions are typically performed with a stoichiometric amount of the phosphine reagent and a lithium halide (e.g., LiCl, LiBr) at elevated temperatures. nih.gov

Table 2: Catalyst Systems in the Synthesis of this compound and Related Compounds

| Reaction Type | Catalyst/Reagent System | Starting Material | Target Compound/Related Compound | Reference |

|---|---|---|---|---|

| Sandmeyer Reaction | tert-Butylnitrite, Copper(II) bromide | 2-Chloro-4-aminopyridine | 2-Chloro-4-bromopyridine | chemicalbook.com |

| Bromination | Ammonium molybdate, Sodium bromide, Hydrogen peroxide | 2,6-Dichloropyridine | 2,6-Dibromopyridine | |

| Halogenation | Phosphine reagent, Lithium halide | Pyridine | Halogenated Pyridine | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Chloropyridine

Nucleophilic Substitution Reactions

The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (2,6) and para (4) to the nitrogen atom. In 3-Bromo-4-chloropyridine, the chlorine atom is at the activated 4-position, making it the primary site for nucleophilic attack under many conditions.

Selective Halogen Displacement by Various Nucleophiles

The chlorine atom at the C-4 position of this compound is generally more susceptible to nucleophilic displacement than the bromine atom at the C-3 position. This is because the C-4 position is electronically activated by the ring nitrogen, which can stabilize the negative charge of the Meisenheimer intermediate formed during the substitution process. msu.edu The typical reactivity order of leaving groups in SNAr reactions can be complex, but for activated systems like halopyridines, the position on the ring is often the dominant factor. msu.edursc.org

Studies have shown that various nucleophiles, including amines and alkoxides, can selectively replace the 4-chloro substituent. For instance, 4-chloropyridine (B1293800) and its derivatives readily undergo substitution with nucleophiles like primary and secondary amines. evitachem.comresearchgate.net In a related compound, 3-bromo-2-chloropyridine (B150940), nucleophilic attack by 2-aminophenol (B121084) occurs selectively at the 2-position, displacing the chlorine atom, which is ortho to the nitrogen. rsc.org This further supports the principle that positional activation is key in determining the site of substitution. The reaction of 4-halopyridines with thiols also demonstrates this reactivity, which can be significantly enhanced by protonation or N-alkylation of the pyridine ring, thereby increasing its electrophilicity. nih.gov

| Nucleophile | Reagent | Product | Observation |

| Amine | R-NH₂ | 3-Bromo-4-(alkylamino)pyridine | Selective displacement of chlorine at the activated C-4 position. |

| Alkoxide | R-O⁻ | 3-Bromo-4-alkoxypyridine | Preferential substitution of the 4-chloro group. |

| Thiol | R-SH | 3-Bromo-4-(alkylthio)pyridine | Reaction occurs at C-4, with reactivity tunable by pH. nih.gov |

This table is generated based on the general reactivity patterns of 4-halopyridines as specific experimental data for this compound was not available in the search results.

Influence of Reaction Conditions on Selectivity

Reaction conditions play a critical role in directing the outcome of nucleophilic substitution on 3-bromopyridines. Research on the base-catalyzed functionalization of 3-bromopyridines has revealed an interesting isomerization-substitution pathway. amazonaws.com Under certain basic conditions (e.g., KOH with 18-crown-6), 3-bromopyridine (B30812) can isomerize to the more reactive 4-bromopyridine (B75155) via a 3,4-pyridyne intermediate. amazonaws.com This newly formed 4-halo isomer then rapidly undergoes a facile SNAr reaction. amazonaws.com

The selectivity for 4-substitution can be enhanced by adjusting the ratio of the pyridine substrate to the nucleophile and by the addition of bromide salts. amazonaws.com Using a higher ratio of the pyridine substrate to an alcohol nucleophile increases 4-selectivity, likely by minimizing the direct interception of the 3,4-pyridyne intermediate by the alcohol. amazonaws.com The addition of potassium bromide can further improve both yield and selectivity, possibly by facilitating a more efficient isomerization process. amazonaws.com These findings suggest that for this compound, conditions that favor a pyridyne intermediate could potentially lead to substitution at the 4-position, even if it involves a rearrangement mechanism rather than direct displacement.

Electrophilic Substitution Reactions

The pyridine ring is significantly less reactive towards electrophilic aromatic substitution than benzene. This deactivation is caused by the electron-withdrawing inductive effect of the electronegative nitrogen atom and the fact that under the acidic conditions often required for these reactions, the nitrogen atom becomes protonated. uoanbar.edu.iq The resulting positive charge on the pyridinium (B92312) ion strongly deactivates the ring towards attack by electrophiles. uoanbar.edu.iq

The presence of two electron-withdrawing halogen atoms in this compound further deactivates the ring. smolecule.com Consequently, electrophilic substitution reactions on this compound are extremely difficult and require harsh conditions. uoanbar.edu.iq When substitution does occur on a pyridine ring, it typically favors the C-3 (and C-5) position, which is the least deactivated position. uoanbar.edu.iq For this compound, the available positions are C-2, C-5, and C-6. Given the existing substitution pattern and the general deactivation, forcing an electrophilic substitution would be synthetically challenging and is not a commonly employed strategy for functionalizing this molecule.

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for metal-catalyzed cross-coupling reactions, which provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds is key to achieving selective functionalization. In palladium- or nickel-catalyzed reactions, the C-Br bond is generally more reactive towards oxidative addition than the C-Cl bond, allowing for site-selective coupling.

Suzuki-Miyaura Cross-Coupling with this compound

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a widely used transformation in organic synthesis. For this compound, this reaction is expected to occur selectively at the C-3 position. The oxidative addition of the palladium catalyst to the C-Br bond is kinetically favored over the stronger and less reactive C-Cl bond.

Studies on similar substrates, such as 3-bromo-4-chloro-2-fluoropyridine, have shown that the 3-bromo group participates selectively in Suzuki reactions with aryl boronic acids using catalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂). Nickel-based catalyst systems have also proven effective for the Suzuki-Miyaura coupling of 3-chloropyridine, indicating the viability of pyridine halides in these transformations. chemrxiv.orgrsc.org The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and preventing side reactions like protodeboronation of the boronic acid. nih.gov

| Boronic Acid/Ester | Catalyst/Ligand | Base | Product | Observation |

| Arylboronic Acid | Pd(OAc)₂ / Phosphine (B1218219) Ligand | K₂CO₃ | 3-Aryl-4-chloropyridine | Selective coupling at the C-3 position is expected based on C-Br bond reactivity. |

| Heteroarylboronic Acid | NiCl₂(dppf) | K₃PO₄ | 3-Heteroaryl-4-chloropyridine | Nickel catalysts are effective for coupling pyridine halides. chemrxiv.orgrsc.org |

This table illustrates expected outcomes based on documented reactivity of similar compounds, as specific examples for this compound were not detailed in the search results.

Negishi Cross-Coupling Reactions Involving this compound

The Negishi cross-coupling reaction involves the coupling of an organozinc reagent with an organic halide, typically catalyzed by palladium or nickel complexes. rsc.orgresearchgate.net This reaction is known for its high functional group tolerance and efficiency. researchgate.net Similar to the Suzuki reaction, the selectivity in the Negishi coupling of this compound is dictated by the relative reactivity of the two carbon-halogen bonds.

The general reactivity trend for organic halides in Negishi couplings is I > Br > Triflate > Cl. rsc.org This strongly indicates that the reaction will occur preferentially at the C-3 position, involving the cleavage of the C-Br bond. Research on the Negishi coupling of various halopyridines with an iodozinc species derived from aspartic acid showed that bromo-substituted pyridines react, albeit with lower yields than their iodo-counterparts, while chloropyridines were found to be largely ineffective. rsc.org This confirms the feasibility and selectivity of coupling at the bromine-substituted site of this compound. The use of highly active palladium catalysts, such as those derived from N-heterocyclic carbene (NHC) ligands, can facilitate the coupling of less reactive (hetero)aryl chlorides, but the inherent reactivity difference usually ensures selective reaction at the C-Br bond first. acs.org

Buchwald–Hartwig Amination and Related Coupling Protocols

The Buchwald-Hartwig amination serves as a powerful tool for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in modern organic synthesis. fishersci.it This palladium-catalyzed cross-coupling reaction is effective for a wide array of amines and aryl halides, including halogenated pyridines like this compound. fishersci.itnih.gov The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. fishersci.it

In the context of this compound, the bromine at the 3-position is generally more reactive towards palladium-catalyzed amination than the chlorine at the 4-position. This selectivity allows for the preferential formation of 3-amino-4-chloropyridine (B21944) derivatives. However, the reactivity can be influenced by the choice of catalyst, ligand, and reaction conditions. For instance, while the 4-chloro group can undergo amination, its reactivity is generally lower compared to the 3-bromo group.

Recent advancements have introduced highly active catalyst systems, such as those combining Pd₂(dba)₃ with proazaphosphatrane ligands, which are effective for the amination of a diverse range of aryl chlorides, including chloropyridines. researchgate.net These catalysts can function at low palladium concentrations and tolerate various functional groups. researchgate.net The choice of base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), also plays a critical role in the reaction's success. nih.govacs.org

The general protocol for a Buchwald-Hartwig amination of this compound involves reacting the substrate with an amine in the presence of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, RuPhos), and a base in a suitable solvent like toluene (B28343) or dioxane, typically with heating. fishersci.itnih.gov

Table 1: Examples of Buchwald-Hartwig Amination with Halogenated Pyridines

| Aryl Halide | Amine | Catalyst/Ligand | Base | Product | Yield (%) | Reference |

| 3-bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / XPhos | LiHMDS | 2-amino-3-morpholinopyridine | 76 | nih.gov |

| 3-bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | 2-amino-3-morpholinopyridine | 71 | nih.gov |

| 4-chlorotoluene | Morpholine | Pd(I) dimer / DavePhos | NaOtBu | 4-morpholinotoluene | Optimized | rsc.org |

| 2-chloropyridine | Various | Pd₁@C₃N₄ | NaOtBu | Aminated pyridines | Moderate to high | acs.org |

Ullmann Coupling and other C-C, C-N, C-O Bond Formations

The Ullmann condensation is a classic method for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, often utilizing copper or copper catalysts. While palladium-catalyzed reactions are now more common, Ullmann-type couplings remain relevant, particularly for certain substrates.

For this compound, the bromine atom at the 3-position is the more reactive site for such coupling reactions. For instance, in Suzuki-Miyaura couplings, which form C-C bonds, the 3-bromo group selectively reacts with aryl boronic acids in the presence of a palladium catalyst.

Other C-C bond-forming reactions, such as Heck and Sonogashira couplings, also preferentially occur at the brominated position of 3-bromo-2-(4-chlorophenoxy)pyridine, a related compound. vulcanchem.com

C-N bond formation can also be achieved through Ullmann-type reactions. For example, the coupling of 4-chloropyridine with various anilines can be catalyzed by a stable Cu(I) catalyst supported on a weakly acidic polyacrylate resin. mdpi.com This highlights the potential for C-N bond formation at the 4-position, although the reactivity of this compound itself in such a reaction would depend on the specific conditions and the relative reactivity of the two halogen substituents.

C-O bond formation via Ullmann-type reactions is also a possibility. For instance, the reaction of 3-bromopyridine with alcohols in the presence of a base can lead to etherification, although this may proceed through a pyridyne intermediate rather than a direct Ullmann-type mechanism. amazonaws.com

Isomerization Studies and Pyridyne Intermediates

Base-Catalyzed Isomerization of Bromopyridines to 4-Bromopyridines

Recent studies have demonstrated that 3-bromopyridines can undergo base-catalyzed isomerization to form the more thermodynamically stable 4-bromopyridine isomer. nih.govrsc.orgrsc.orgrsc.orgresearchgate.net This process is significant as it allows for the functionalization of the pyridine ring at the 4-position starting from a more readily available 3-bromo precursor. nih.govrsc.orgrsc.orgresearchgate.net

The isomerization is typically promoted by a strong base, such as potassium hydroxide (B78521) (KOH) in the presence of 18-crown-6 (B118740) in a solvent like N,N-dimethylacetamide (DMAc), or lithium diisopropylamide (LDA). amazonaws.comnih.gov The reaction proceeds through a "halogen dance" type of rearrangement, where the halogen atom migrates around the aromatic ring. nih.govrsc.org This isomerization is a reversible process, and the final ratio of isomers can be influenced by the reaction conditions. rsc.org

This isomerization strategy has been successfully applied to achieve 4-selective etherification, hydroxylation, and amination of 3-bromopyridines. amazonaws.comnih.govrsc.orgrsc.orgrsc.orgresearchgate.netresearchgate.net

Role of Pyridyne Intermediates in Isomerization and Substitution

Mechanistic investigations have provided strong evidence that the base-catalyzed isomerization of 3-bromopyridines proceeds through the formation of a highly reactive 3,4-pyridyne intermediate. amazonaws.comnih.govrsc.orgrsc.orgresearchgate.netresearchgate.netwikipedia.org This intermediate is generated by the elimination of HBr from the 3-bromopyridine molecule under the influence of a strong base.

Once formed, the 3,4-pyridyne can be trapped by nucleophiles present in the reaction mixture. For example, in the presence of furan (B31954), a Diels-Alder cycloaddition occurs, forming a characteristic cycloadduct, which confirms the presence of the pyridyne. amazonaws.comrsc.orgresearchgate.net

The pyridyne intermediate is also key to the isomerization process itself. The addition of a bromide ion (which can be present from the starting material or added as a salt like KBr) to the 3,4-pyridyne can occur at either the 3- or 4-position, leading to the formation of a mixture of 3- and 4-bromopyridine. amazonaws.comrsc.orgrsc.org The formation of both isomers from a 3-iodopyridine (B74083) starting material in the presence of KBr further supports the involvement of a 3,4-pyridyne intermediate. amazonaws.comrsc.org

Mechanistic Insights into 4-Substitution Selectivity via SNAr Reactions

The tandem isomerization/substitution of 3-bromopyridines to achieve 4-substituted products is driven by the differing reactivity of the isomeric bromopyridines towards nucleophilic aromatic substitution (SNAr). amazonaws.comnih.govrsc.orgrsc.orgresearchgate.netresearchgate.net 4-Halopyridines are inherently more susceptible to SNAr reactions than their 3-halo counterparts due to the electronic activation provided by the ring nitrogen.

The proposed mechanism involves the initial base-catalyzed isomerization of the 3-bromopyridine to the 4-bromopyridine via the 3,4-pyridyne intermediate. researchgate.net The 4-bromopyridine, once formed, rapidly undergoes a facile SNAr reaction with the nucleophile present in the reaction mixture. amazonaws.comrsc.orgrsc.orgresearchgate.net This rapid consumption of the 4-bromo isomer shifts the equilibrium of the isomerization towards the formation of more 4-bromopyridine, ultimately leading to a high selectivity for the 4-substituted product. rsc.org

The selectivity for 4-substitution can be enhanced by adjusting the reaction conditions. For instance, adding a bromide salt like KBr can increase the yield and selectivity of 4-etherification, likely by facilitating the isomerization process. rsc.org The ratio of the pyridine substrate to the nucleophile also plays a role; higher ratios of pyridine to alcohol can lead to greater 4-selectivity in etherification reactions. amazonaws.comresearchgate.net

Reactivity in Sandmeyer Reactions and Halogen Displacement

The Sandmeyer reaction is a well-established method for converting an amino group on an aromatic ring into a variety of other functional groups, including halogens and nitriles, via a diazonium salt intermediate. masterorganicchemistry.com For pyridine derivatives, this reaction provides a route to introduce substituents that might be difficult to install by other means.

A modified Sandmeyer protocol can be used to convert 3-amino-4-chloropyridine into 3-cyano-4-chloropyridine. This involves diazotization of the amino group with sodium nitrite (B80452) and hydrochloric acid, followed by treatment with copper(I) cyanide. The classical Sandmeyer reaction, which uses copper halides to introduce chlorine or bromine, is also applicable to aminoheterocycles, though modern variations may use other reagents. nih.govthieme-connect.com

Halogen displacement, or halogen exchange, is another important reaction for modifying halogenated pyridines. savemyexams.com In the case of this compound, the relative reactivity of the bromine and chlorine atoms towards displacement will depend on the specific reaction conditions and the nucleophile used. Generally, the C-Br bond is weaker and bromine is a better leaving group than chlorine, suggesting that the 3-position would be more reactive. However, the electronic effects of the pyridine ring can also influence reactivity. Silyl-mediated halogen exchange reactions, for example using bromotrimethylsilane, have been shown to be effective for converting chloropyridines to bromopyridines, particularly at the 2- and 4-positions. epfl.ch

Oxidative and Reductive Transformations

The chemical behavior of this compound in oxidative and reductive environments is characterized by transformations involving the pyridine nitrogen and the carbon-halogen bonds. These reactions are fundamental for modifying the electronic properties of the pyridine ring and for subsequent synthetic applications.

Oxidative Transformations

The primary oxidative transformation for this compound involves the oxidation of the pyridine ring's nitrogen atom to form the corresponding N-oxide. This conversion alters the reactivity of the pyridine ring, influencing its susceptibility to further chemical modifications. The N-oxide group modifies the electronic distribution within the ring, which can be a valuable strategic step in multi-step syntheses. evitachem.comumich.edu The formation of this compound 1-oxide is a key example of this process. bldpharm.com

Commonly, the oxidation of pyridines to their N-oxides is achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide with an acid like acetic acid. umich.edu The N-oxide can serve as an intermediate for the preparation of various substituted pyridines. researchgate.net For instance, the nitro group in 4-nitropyridine-N-oxide can be readily replaced, and the resulting substituted N-oxides can be reduced back to the corresponding pyridine derivatives, highlighting the utility of the N-oxide functional group in synthetic pathways. researchgate.net

Table 1: Representative Oxidative Transformation of this compound

| Reactant | Reagent/Conditions | Product |

|---|---|---|

| This compound | m-CPBA or H₂O₂/AcOH | This compound 1-oxide bldpharm.com |

Reductive Transformations

Reductive processes involving this compound typically center on the cleavage of its carbon-halogen bonds, a reaction known as dehalogenation. researchgate.net The differing bond strengths of C-Br and C-Cl bonds allow for potential chemoselectivity under controlled reductive conditions. Generally, the order of bond stability is C-Cl > C-Br, meaning the carbon-bromine bond is more susceptible to cleavage. researchgate.net

Catalytic reduction is a common method for the dehalogenation of halopyridines. researchgate.net For example, palladium-catalyzed reactions using reducing agents like polymethylhydrosiloxane (B1170920) (PMHS) are effective for the dechlorination of aryl chlorides at room temperature. msu.edu Similar catalytic systems can be applied for the dehalogenation of bromo-chloro pyridines. Depending on the reagents and reaction conditions, selective removal of the bromine atom can be achieved to yield 4-chloropyridine, or both halogens can be removed to produce pyridine. The bromine atom can act as a directed metalation group and can be subsequently removed under reductive conditions. researchgate.net

Table 2: Potential Reductive Pathways for this compound

| Reactant | Reagent/Catalyst | Potential Product(s) | Reaction Type |

|---|---|---|---|

| This compound | H₂, Pd/C (controlled conditions) | 4-Chloropyridine | Selective Reductive Debromination |

| This compound | H₂, Pd/C (forcing conditions) | Pyridine | Complete Reductive Dehalogenation msu.edu |

| This compound | Metal-free phenothiazine-based photoredox catalysts | 4-Chloropyridine | Selective Radical Debromination researchgate.net |

Advanced Synthetic Applications and Derivatization of 3 Bromo 4 Chloropyridine

Preparation of Functionalized Pyridine (B92270) Derivatives

3-Bromo-4-chloropyridine serves as a versatile starting material for the synthesis of a wide array of functionalized pyridine derivatives. Its distinct halogen substituents at the 3- and 4-positions allow for selective and sequential reactions, enabling the introduction of various functional groups and the construction of complex molecular architectures.

Synthesis of Polysubstituted Pyridines

The differential reactivity of the bromine and chlorine atoms on the pyridine ring is a key feature exploited in the synthesis of polysubstituted pyridines. Generally, the bromine at the 3-position is more amenable to metal-halogen exchange or certain cross-coupling reactions, while the chlorine at the 4-position can be targeted under different conditions. This orthogonal reactivity allows for a stepwise and controlled introduction of substituents.

For instance, a one-pot, three-component cascade reaction has been developed for the direct synthesis of polysubstituted pyridines using β-bromo-α,β-unsaturated aldehydes, 1,3-diketones, and ammonium (B1175870) acetate (B1210297) without the need for a catalyst. sci-hub.se Another efficient one-pot strategy involves a cascade reaction of aldehydes, phosphorus ylides, and propargyl azide (B81097) to produce polysubstituted pyridines in good yields. researchgate.net These methods highlight the utility of building blocks that can lead to highly functionalized pyridine cores.

Furthermore, the strategic use of protecting groups and directing groups can influence the regioselectivity of functionalization. For example, the formation of a pyridine N-oxide can activate the 2- and 4-positions for nucleophilic substitution. researchgate.net

| Reaction Type | Reagents | Product Type | Key Features |

| Three-component cascade | β-bromo-α,β-unsaturated aldehydes, 1,3-diketones, ammonium acetate | Polysubstituted pyridines | Catalyst-free, mild conditions sci-hub.se |

| One-pot cascade | Aldehydes, phosphorus ylides, propargyl azide | Polysubstituted pyridines | Involves Wittig, Staudinger, and aza-Wittig reactions researchgate.net |

| Nucleophilic Substitution | Pyridine-N-oxide intermediate | 2- and 4-substituted pyridines | Activation of specific positions for substitution researchgate.net |

Formation of Pyridine-Fused Heterocycles (e.g., Thienopyridines)

This compound is a valuable precursor for the synthesis of pyridine-fused heterocycles, such as thienopyridines, which are significant scaffolds in medicinal chemistry. The synthesis of thieno[3,2-c]pyridine, for example, can be achieved through a multi-step sequence starting from thiophene-3-carbaldehyde. igi-global.com

The general strategy for constructing thienopyridines often involves the cyclization of appropriately substituted pyridine derivatives. For example, the intramolecular Thorpe-Ziegler cyclization of 2-(alkylthio)-pyridine-3-carbonitriles is a common method. igi-global.com These precursors can be synthesized from 3-cyanopyridine-2(1H)-thiones. igi-global.com

A study details the synthesis of new thienopyridine derivatives starting from the reaction of a chalcone (B49325) with active nitriles to form a cyanopyridine scaffold. researchgate.net This scaffold is then used to prepare a series of condensed thienopyridines through reactions with various halo compounds. researchgate.net

Role as a Versatile Building Block in Complex Molecule Synthesis

The unique substitution pattern of this compound makes it an essential building block in the total synthesis of complex natural products and their analogues. chemimpex.com Its ability to undergo selective functionalization at two distinct positions provides a powerful tool for constructing intricate molecular frameworks.

Construction of Bridged Nicotine (B1678760) Analogues

This compound has been instrumental in the synthesis of conformationally restricted, bridged nicotine analogues. nih.gov These analogues are of interest in medicinal chemistry for their potential interactions with nicotinic acetylcholine (B1216132) receptors. kuleuven.be

An efficient synthesis of such analogues involves a palladium-catalyzed Negishi cross-coupling reaction of this compound with an α-arylpyrrolidine derivative. nih.govmdpi.com This is followed by a Suzuki-Miyaura cross-coupling to introduce another substituent, leading to a 3,4-disubstituted pyridine intermediate. mdpi.comresearchgate.net Subsequent intramolecular reactions, such as reductive amination, afford the final tricyclic bridged structures. nih.govkuleuven.be

| Reaction Step | Reagents/Catalyst | Intermediate/Product | Yield |

| Negishi Cross-Coupling | α-arylpyrrolidine, Pd(OAc)₂, TTBP-HBF₄ | α-arylpyrrolidine derivative | 58% nih.gov |

| Suzuki-Miyaura Cross-Coupling | (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Pd(OAc)₂, SPhos, K₃PO₄ | 3,4-disubstituted pyridine | 60% nih.gov |

| Cyclization/Reduction | TFA-CH₂Cl₂, NaBH₄ | Bridged-nicotine analogue | 30% nih.gov |

Synthesis of Naphthyridine Alkaloids

The structural motif of this compound is also relevant to the synthesis of naphthyridine alkaloids. While direct use of this specific compound in all naphthyridine syntheses is not ubiquitous, the principles of pyridine functionalization it embodies are central. For instance, a total synthesis of the 2,6-naphthyridine (B1209661) alkaloid, 4-methyl-2,6-naphthyridine, involves the regioselective oxidation of a related brominated dimethylpyridine and subsequent annulation of the second pyridine ring via a Suzuki-Miyaura cross-coupling. researchgate.net This highlights the importance of controlled functionalization of pyridine rings, a strategy for which this compound is a prime example.

Derivatization for Enhanced Reactivity and Selectivity (e.g., this compound 1-oxide)

Conversion of this compound to its N-oxide derivative, this compound 1-oxide, significantly alters its reactivity and selectivity. The N-oxide group is electron-donating through resonance but electron-withdrawing through induction, which modifies the electron density of the pyridine ring and influences the regioselectivity of subsequent reactions.

Generation of Boronic Acid Esters and Other Coupling Reagents from this compound

The conversion of this compound into organoboron compounds, particularly boronic acids and their esters, is a critical step in its utilization as a building block in synthetic chemistry. These boron-containing derivatives are versatile intermediates, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. smolecule.com The generation of these coupling reagents from this compound can be primarily achieved through two major pathways: halogen-metal exchange followed by borylation, and palladium-catalyzed borylation reactions.

The strategic placement of two different halogen atoms on the pyridine ring offers opportunities for selective functionalization. The greater reactivity of the C-Br bond compared to the C-Cl bond in both lithiation and palladium-catalyzed reactions allows for regioselective synthesis, typically leading to the formation of (4-chloro-3-pyridinyl)boronic acid derivatives.

Lithiation-Borylation via Halogen-Metal Exchange

The halogen-metal exchange reaction is a classic and effective method for converting aryl halides into organometallic reagents, which can then be trapped with an electrophile, such as a borate (B1201080) ester, to form boronic acid derivatives. arkat-usa.org For this compound, the significant difference in reactivity between bromine and chlorine allows for a highly regioselective bromine-lithium exchange. researchgate.net

This process typically involves treating this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). researchgate.net The resulting 4-chloro-3-lithiopyridine is a reactive intermediate that is immediately quenched with a trialkyl borate, most commonly triisopropyl borate or trimethyl borate. researchgate.netthieme-connect.com Subsequent acidic hydrolysis of the resulting boronate complex yields the desired (4-chloropyridin-3-yl)boronic acid. researchgate.netthieme-connect.com

Detailed research has shown that treatment of this compound with n-BuLi in dry THF at -78 °C leads to a selective bromine-lithium exchange, furnishing a reactive aryl lithium intermediate. researchgate.net This intermediate can be trapped with various electrophiles. When triisopropyl borate is used as the electrophile, followed by hydrolysis, (4-chloropyridin-3-yl)boronic acid is produced. researchgate.netthieme-connect.com However, studies have also indicated that this method can result in low yields; one report cited a yield of only 25% for the boronic acid starting from this compound. dur.ac.uk

Table 1: Synthesis of (4-chloropyridin-3-yl)boronic acid via Lithiation-Borylation

| Starting Material | Reagents | Solvent | Temperature | Product | Yield | Reference |

|---|

This method, while straightforward, requires strictly anhydrous conditions and low temperatures to manage the high reactivity of the organolithium intermediate.

Palladium-Catalyzed Miyaura Borylation

A more modern and widely used alternative is the Miyaura borylation reaction. alfa-chemistry.com This method involves a palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂). alfa-chemistry.comnih.gov The reaction is valued for its milder conditions and broader functional group tolerance compared to the lithiation-borylation route. alfa-chemistry.com

In the case of this compound, the C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed oxidative addition. This reactivity difference allows for the selective borylation at the C-3 position, leaving the chlorine atom at the C-4 position intact for potential subsequent cross-coupling reactions. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronic ester and regenerate the Pd(0) catalyst. alfa-chemistry.com

A typical Miyaura borylation reaction involves heating the halo-pyridine with B₂pin₂, a palladium catalyst [e.g., PdCl₂(dppf) or Pd(PPh₃)₄], and a base (such as potassium acetate, KOAc) in an aprotic solvent like dioxane or isopropanol. alfa-chemistry.combeilstein-journals.org The base is crucial for activating the diboron reagent. alfa-chemistry.com The resulting product is a boronic acid pinacol (B44631) ester, which is often more stable and easier to handle and purify than the corresponding boronic acid. These esters are highly effective coupling partners in Suzuki-Miyaura reactions. smolecule.com

Table 2: General Conditions for Miyaura Borylation of Aryl Bromides

| Component | Example | Purpose | Reference |

|---|---|---|---|

| Substrate | This compound | Aryl halide source | N/A |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron source | alfa-chemistry.com |

| Catalyst | PdCl₂(dppf), SiliaCat DPP-Pd | Catalyzes C-B bond formation | alfa-chemistry.combeilstein-journals.org |

| Base | Potassium Acetate (KOAc) | Activates the diboron reagent | alfa-chemistry.com |

| Solvent | Dioxane, Isopropanol (iPrOH) | Reaction medium | beilstein-journals.org |

| Temperature | 80-100 °C | To drive the reaction | beilstein-journals.org |

While specific high-yield examples for this compound are not extensively detailed in the provided search context, the successful borylation of a wide range of other bromopyridines under these standard conditions strongly suggests the viability of this method for producing 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. beilstein-journals.orgscribd.com The resulting boronic ester is a valuable intermediate for constructing complex molecules via subsequent Suzuki-Miyaura coupling at the C-3 position. smolecule.com

Role in Pharmaceutical Chemistry and Drug Discovery

Intermediate in Pharmaceutical Synthesis

3-Bromo-4-chloropyridine is a versatile chemical intermediate widely employed in the synthesis of complex pharmaceutical molecules. chemimpex.comchemicalbook.com Its utility stems from the differential reactivity of the bromine and chlorine atoms on the pyridine (B92270) ring, which enables chemists to perform selective cross-coupling and substitution reactions. This controlled, stepwise functionalization is a key advantage in constructing elaborate molecular architectures required for modern drug candidates. chemimpex.comguidechem.com

The compound serves as a foundational building block for creating a variety of biologically active molecules, including potential anti-inflammatory and anti-cancer agents. chemimpex.com The stability of the this compound core and its compatibility with a wide range of reaction conditions make it a reliable choice for researchers aiming to streamline multi-step synthetic processes in drug discovery. chemimpex.com A notable example of its application is in the synthesis of novel inhibitors for Cholesterol 24-hydroxylase (CH24H), where it is used as a commercially available starting material. acs.org In this synthesis, it undergoes a Palladium-catalyzed C-N bond formation to create a key synthetic intermediate, demonstrating its practical value in constructing complex drug-like molecules. acs.org

Precursor for Biologically Active Molecules

As a direct extension of its role as an intermediate, this compound functions as a crucial precursor for molecules with demonstrated biological activity. chemimpex.comsmolecule.com The pyridine ring is a common motif in pharmacologically active compounds, and the specific substitution pattern of this compound provides a strategic starting point for developing new therapeutic agents. mdpi.com

Its role as a precursor is highlighted in the development of highly potent and selective inhibitors of CH24H, an enzyme implicated in neurological disorders. Researchers utilized this compound to synthesize an intermediate which was then further modified. acs.org By replacing the chloro moiety of this intermediate with various pyrazole (B372694) groups, scientists were able to generate a series of novel compounds, ultimately leading to the discovery of a potent inhibitor with an IC₅₀ value of 8.5 nM. acs.org This example underscores how this compound serves as the initial scaffold upon which the final, biologically active molecule is built.

Development of Pharmaceutical Agents

The application of this compound extends beyond its role as a simple building block to the direct development of pharmaceutical agents. It is integral to research programs aimed at creating new treatments for a range of diseases, including cancer and inflammatory conditions. chemimpex.com

A prime illustration is the successful development of a novel, potent, and highly selective Cholesterol 24-hydroxylase (CH24H) inhibitor. acs.org Starting from this compound, a series of 3,4-disubstituted pyridine derivatives were designed and synthesized. acs.org This structured drug design approach led to the discovery of compound 17 (a 4-(4-methyl-1-pyrazolyl)pyridine derivative), which demonstrated significant inhibitory activity against CH24H. acs.org The unique binding mode of this compound was confirmed by X-ray crystallography, validating the design strategy that originated with the this compound scaffold. acs.org This work showcases the direct path from a simple halopyridine intermediate to a promising, highly-developed pharmaceutical agent.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For derivatives of this compound, SAR studies focus on systematically modifying the scaffold to optimize potency, selectivity, and pharmacokinetic properties. google.com The differential reactivity of the bromine and chlorine atoms is particularly advantageous for these studies, allowing for diverse modifications at both the C3 and C4 positions of the pyridine ring.

In the development of CH24H inhibitors, SAR exploration was crucial. acs.org Starting with the core structure derived from this compound, researchers synthesized a series of analogs by introducing different substituents. For example, replacing the chlorine atom with various pyrazoles, such as 4-methylpyrazole (B1673528) and 4-trifluoromethylpyrazole, led to compounds with varying inhibitory potencies. acs.org This systematic modification allowed the team to identify the key structural features required for high-affinity binding to the enzyme. The data below illustrates the optimization of this series, highlighting how changes to the pyrazole substituent impact the inhibitory concentration (IC₅₀).

| Compound | R Group (at Pyrazole C4) | CH24H IC₅₀ (nM) |

|---|---|---|

| Analog A | -H | >1000 |

| Compound 17 | -CH₃ | 8.5 |

| Compound 21 | -CF₃ | 15 |

This table demonstrates the structure-activity relationship for a series of CH24H inhibitors derived from a this compound precursor. The introduction of a methyl group at the C4 position of the pyrazole ring (Compound 17) resulted in a significant increase in potency compared to the unsubstituted analog. acs.org

Enzyme Inhibition and Receptor Interaction Studies (e.g., 4-Halopyridines as Protein Modifiers)

The 4-halopyridine motif, a core feature of this compound, has been identified as a novel "warhead" for the covalent modification of proteins, a strategy of significant interest for developing biological probes and therapeutics. acs.orgnih.gov These compounds can act as quiescent affinity labels, meaning their reactivity is "switched on" upon binding to a specific protein target. nih.govacs.org

Research has shown that 4-halopyridines are selective and tunable covalent modifiers. nih.govnih.gov In solution, the neutral form of a 4-halopyridine is not highly reactive. acs.org However, upon binding to a target protein, the local microenvironment can stabilize the protonated pyridinium (B92312) form. acs.orgnih.gov This protonation acts as a switch, dramatically increasing the electrophilicity and reactivity of the compound, leading to a facile covalent reaction with a nearby nucleophilic residue, such as cysteine. nih.govacs.org This mechanism imparts a unique selectivity profile, as the reaction is dependent on the protein's ability to catalyze the formation of the reactive pyridinium species. acs.org

One of the most well-studied targets is dimethylarginine dimethylaminohydrolase (DDAH), an enzyme involved in regulating nitric oxide production. acs.orgacs.org Studies using various fragment-sized 4-halopyridines demonstrated time- and concentration-dependent inactivation of DDAH through the covalent modification of an active-site cysteine. nih.govacs.org The mechanism involves an adjacent aspartate residue in the DDAH active site, which stabilizes the protonated pyridinium ion, enhancing its reactivity toward the cysteine. acs.orgacs.org This "switchable" electrophilicity makes 4-halopyridines an attractive strategy for developing selective covalent protein modifiers. nih.govnih.gov

| Key Finding | Implication for Drug Discovery | Reference |

|---|---|---|

| 4-Halopyridines act as "switchable" covalent protein modifiers. | Allows for the design of inhibitors that are less reactive in solution, potentially reducing off-target effects. | nih.gov |

| Reactivity is enhanced ~4500-fold upon protonation to the pyridinium form. | A small change in the local environment (proton stabilization by the protein) leads to a massive increase in reactivity, ensuring modification occurs at the target site. | nih.gov |

| Inactivation of DDAH requires an active site Cysteine and a neighboring Aspartate. | This binding requirement provides a basis for achieving high selectivity, as only proteins with this specific spatial arrangement will be targeted. | acs.orgacs.org |

| The pKa and reactivity of 4-halopyridine derivatives can be predictably tuned. | Enables rational design and optimization of covalent inhibitors for potency and selectivity against various protein targets. | nih.govnih.gov |

Applications in Materials Science

Utilization in Electronic Materials

3-Bromo-4-chloropyridine serves as a precursor in the synthesis of functional organic materials intended for electronic applications. chemimpex.com The dual halogenation provides two reactive sites that can be selectively addressed in cross-coupling reactions, enabling the construction of complex, conjugated molecular architectures. These architectures are often the basis for materials with desirable electronic properties, such as charge transport capabilities.

A notable example is the synthesis of nitrogen-incorporated polycyclic aromatic compounds. Research has demonstrated the use of this compound as a starting material in the synthesis of a nitrogen-containing indolo[3,2,1-jk]carbazole (B1256015) derivative. tuwien.at This class of compounds is of significant interest in the field of organic electronics due to their planar structure and extensive π-conjugation, which facilitates the movement of charge carriers. The synthesis involves a multi-step process where the pyridine (B92270) ring from this compound is integrated into a larger, rigid carbazole (B46965) framework. The resulting material exhibits properties that make it a candidate for use in electronic devices. tuwien.at

The general synthetic utility of this compound in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, further underscores its importance in creating bespoke electronic materials. mdpi.com These reactions allow for the precise formation of carbon-carbon bonds, enabling chemists to build molecules with tailored electronic and physical properties.

Role in Organic Light-Emitting Diodes (OLEDs)

The development of materials for Organic Light-Emitting Diodes (OLEDs) is a prominent area within materials science where pyridine-based compounds are actively explored. ambeed.comambeed.com While direct and extensive research on this compound's role in commercial OLEDs is not widely published, its utility as a building block for OLED materials is evident from synthetic studies.

The aforementioned synthesis of a nitrogen-incorporated indolo[3,2,1-jk]carbazole derivative from this compound provides a direct link to OLED technology. tuwien.at Such large, planar, and electron-rich molecules are often designed as host or emissive materials in the emissive layer of an OLED device. tuwien.at The efficiency and color of the light emitted from an OLED are critically dependent on the chemical structure of the compounds in this layer. The synthesis of novel derivatives using precursors like this compound is a key strategy for discovering next-generation OLED emitters. tuwien.at

A typical OLED structure consists of several layers, including hole-transporting, electron-transporting, and emissive layers, sandwiched between two electrodes. The performance of the device relies on the balanced injection and transport of charge carriers to the emissive layer, where they combine to form excitons and generate light. The unique electronic properties conferred by the pyridine nitrogen within a larger conjugated system can influence these charge transport and emissive characteristics. tuwien.at

Polymerization Studies (e.g., related to 4-chloropyridine)

While direct polymerization studies focused exclusively on this compound are not extensively documented, the polymerization behavior of the closely related compound, 4-chloropyridine (B1293800), provides significant insight into the potential of its bromo-substituted analogue. The polymerization of 4-chloropyridine can lead to the formation of poly(pyridinium) salts, which are water-soluble polymers. archive.org These polymers consist of pyridinium (B92312) units in the main chain and show properties that are of interest for various material applications. archive.org The reactivity of the chlorine atom in these systems is a key aspect of their chemistry. archive.org

The presence of two distinct halogen atoms on this compound offers possibilities for more complex polymerization reactions. The differential reactivity of the C-Br and C-Cl bonds can be exploited in selective cross-coupling polymerization reactions. For example, palladium-catalyzed reactions like the Suzuki or Heck couplings are standard methods for forming carbon-carbon bonds and are widely used to create conjugated polymers from halo-aromatic monomers. It has been demonstrated that this compound can participate in such cross-coupling reactions. acs.org This suggests its potential use as a monomer to synthesize novel polymers with pyridine units integrated into the polymer backbone, which could impart specific optical, electronic, or solubility properties to the resulting material. innospk.comsmolecule.com

Computational Chemistry in Understanding 3 Bromo 4 Chloropyridine

Theoretical Investigations of Reactivity and Selectivity

Theoretical studies on halogenated pyridines provide a framework for understanding the reactivity and selectivity of 3-Bromo-4-chloropyridine. The electron-withdrawing nature of the nitrogen atom and the halogen substituents (bromine and chlorine) deactivates the pyridine (B92270) ring towards electrophilic aromatic substitution. nih.govnsf.gov Conversely, these features render the ring susceptible to nucleophilic aromatic substitution (SNAr), a critical reaction class for the functionalization of such heterocycles. rsc.orgchemrxiv.org

Computational models, particularly those based on Density Functional Theory (DFT), are employed to predict the regioselectivity of reactions. For this compound, theoretical investigations focus on determining which halogen is more readily displaced by a nucleophile. While the C-Cl bond is generally stronger than the C-Br bond, the position of the halogen and the stability of the intermediate (the Meisenheimer complex) are crucial factors. rsc.org

Quantitative structure-reactivity relationship (QSRR) models have been developed for SNAr reactions of a broad range of halo(hetero)arenes. rsc.orgchemrxiv.org These models utilize computationally derived descriptors to predict reaction rates and selectivity. Key descriptors include:

Electron Affinity (EA): A measure of the molecule's ability to accept an electron. Higher EA values generally correlate with faster SNAr rates. rsc.org

Molecular Electrostatic Potential (ESP): This maps the electrostatic potential onto the electron density surface of the molecule, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). The ESP at the carbon atom bonded to the leaving group (ESP₁) is a critical local descriptor of reactivity. rsc.orgchemrxiv.org

LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy indicates greater susceptibility to nucleophilic attack. chemrxiv.org

These theoretical models can quantitatively predict the free energy of activation (ΔG‡) for SNAr, allowing for an a priori assessment of which position is more reactive under specific conditions. rsc.org For multi-halogenated pyridines, these calculations are instrumental in predicting site selectivity. rsc.org

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are essential for elucidating the detailed mechanisms and energetics of reactions involving this compound. By mapping the potential energy surface for a given reaction, chemists can identify transition states and intermediates, and calculate their corresponding energies.

The following table illustrates how computational methods are used to compare the reactivity of different positions in a hypothetical reaction with a generic nucleophile.

| Reaction Pathway | Leaving Group | Calculated Activation Energy (ΔG‡) (kJ/mol) | Reaction Energetics (ΔE) (kJ/mol) | Predicted Rate |

|---|---|---|---|---|

| Substitution at C3 | Br⁻ | 95.2 | -25.8 | Slower |

| Substitution at C4 | Cl⁻ | 88.5 | -30.1 | Faster |

Note: The values in this table are illustrative and represent the type of data generated from quantum chemical calculations to predict reaction outcomes. Actual values would depend on the specific nucleophile, solvent, and level of theory used.

These calculations can also be extended to other reaction types, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), which are common for halo-pyridines. smolecule.com Theoretical studies can help in understanding the mechanism of these catalytic cycles, including oxidative addition, transmetalation, and reductive elimination steps, and in predicting the relative reactivity of the C-Br and C-Cl bonds.

Prediction of Molecular Interactions and Electronic Properties

Beyond reactivity, computational chemistry provides a detailed picture of the electronic structure and potential for intermolecular interactions of this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. For this compound, the HOMO is typically distributed over the pyridine ring and the halogen atoms, while the LUMO is primarily located on the π-system of the ring, with significant coefficients on the carbon atoms attached to the halogens. ias.ac.inekb.eg The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. rsc.org

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. tandfonline.comnih.gov For this compound, the MEP would show regions of negative potential (in red/yellow) around the nitrogen atom, making it a site for protonation or coordination to Lewis acids. Regions of positive potential (in blue) would be expected on the hydrogen atoms and, importantly, on the carbon atoms bonded to the halogens, confirming their susceptibility to nucleophilic attack. tandfonline.comresearchgate.net The area around the halogen atoms can also exhibit a region of positive potential known as a "sigma-hole," which allows for halogen bonding interactions. researchgate.net

The table below summarizes key electronic properties for this compound that can be predicted using computational methods.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron affinity and susceptibility to nucleophiles |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability rsc.org |

| Dipole Moment | 1.5 D | Indicates overall polarity of the molecule |

Note: These values are representative and depend on the specific computational method and basis set employed.

These computational insights into the electronic properties of this compound are crucial for rationalizing its behavior in complex chemical environments and for designing new synthetic methodologies. ias.ac.inacs.org

Conclusion and Future Research Directions

Summary of Current Research Status of 3-Bromo-4-chloropyridine

This compound is a dihalogenated pyridine (B92270) derivative that has established itself as a versatile building block in organic synthesis. chemimpex.comevitachem.com Its unique substitution pattern, featuring both a bromine and a chlorine atom on the pyridine ring, offers distinct reactivity and selectivity in various chemical transformations. chemimpex.com This has made it a valuable intermediate in the synthesis of a wide range of more complex molecules. chemimpex.com

Current research extensively utilizes this compound as a key starting material in several areas:

Pharmaceutical and Medicinal Chemistry: The compound serves as a crucial intermediate in the development of novel pharmaceutical agents. chemimpex.com It is particularly noted for its role in creating anti-inflammatory and antimicrobial compounds. chemimpex.com For instance, it has been employed in the synthesis of bridged-nicotine analogues, which are investigated for their potential as selective antagonists of neuronal nicotinic acetylcholine (B1216132) receptors. researchgate.netnih.gov

Agrochemicals: this compound is used in the formulation of agrochemicals, including herbicides and pesticides, contributing to crop protection. chemimpex.com

Organic Synthesis: Its primary application lies in its role as a versatile building block, facilitating the construction of complex molecular architectures. chemimpex.com The differential reactivity of the bromine and chlorine substituents allows for sequential and site-selective functionalization.

The reactivity of this compound is characterized by its participation in a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Negishi couplings, are commonly employed to form new carbon-carbon bonds at the 3-position (where the bromine is located). researchgate.netnih.govmdpi.com This regioselectivity is a key feature that researchers exploit in multi-step syntheses.

Emerging Synthetic Strategies

While classical methods for the synthesis and functionalization of this compound remain prevalent, new and more efficient strategies are continuously being explored.

One emerging area is the development of base-catalyzed aryl halide isomerization . Research has shown that 3-bromopyridines can isomerize to 4-bromopyridines via pyridyne intermediates. amazonaws.com This tandem isomerization and selective interception approach could open new avenues for the 4-selective functionalization of 3-bromopyridine (B30812) derivatives, including this compound, through facile SNAr reactions. amazonaws.com

Photoredox catalysis represents another innovative approach. organic-chemistry.org This strategy offers milder reaction conditions for transformations such as C-H functionalization and cross-coupling reactions, potentially reducing the need for harsh reagents and improving functional group tolerance. organic-chemistry.org For example, visible-light-promoted, transition-metal-free C-P bond formation has been demonstrated for heteroaryl halides, providing a new route to heteroaryl phosphine (B1218219) oxides. hku.hk

Furthermore, advancements in catalyst design are leading to more efficient cross-coupling reactions. The development of new ligands and catalytic systems, including those based on nickel, offers the potential for broader substrate scope and improved reaction kinetics for the functionalization of pyridine rings. organic-chemistry.orgrsc.org

A notable synthetic route involves the reaction of 4-chlorofuro[3,2-c]pyridine (B1586628) with bromine, followed by treatment with sodium hydroxide (B78521), to produce this compound in high yield. chemicalbook.comambeed.com This method highlights the ongoing efforts to devise practical and scalable syntheses for this important building block.

Potential for Novel Applications in Chemical Biology and Advanced Materials

The unique electronic and structural properties of this compound and its derivatives suggest significant potential for new applications beyond its traditional use as a synthetic intermediate.

Chemical Biology: The pyridine scaffold is a common motif in biologically active molecules. smolecule.com The ability to selectively functionalize this compound makes it an attractive starting point for the synthesis of novel chemical probes and modulators of biological processes. For instance, 4-halopyridines have been developed as selective and "switchable" covalent protein modifiers. nih.gov The reactivity of the 4-chloro group can be enhanced upon protonation, allowing for targeted covalent modification of proteins, a strategy that could be explored with derivatives of this compound to develop new chemical biology tools. nih.gov

Advanced Materials: Pyridine-based molecules are being investigated for their potential in materials science, such as in the development of organic light-emitting diodes (OLEDs) and photovoltaics. smolecule.com The specific substitution pattern of this compound can be used to tune the electronic and optical properties of resulting materials. vulcanchem.com For example, the phenoxy-bromopyridine motif can serve as a ligand in transition metal complexes for catalysis and has been studied for its potential nonlinear optical (NLO) properties. vulcanchem.com The ability to introduce different functional groups through cross-coupling reactions allows for the rational design of materials with desired characteristics.

Green Chemistry Approaches in this compound Research

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, and research involving this compound is no exception.

A key focus is the development of more environmentally benign synthetic methods. This includes the use of water as a solvent, which is a significant departure from traditional organic solvents. An environmentally friendly, base-promoted selective amination of polyhalogenated pyridines, including chloro-pyridines, has been developed using water as the solvent. acs.org Such methods reduce the environmental impact associated with volatile organic compounds.

Another green chemistry approach is the development of catalyst systems that are more sustainable . This involves using earth-abundant metals as catalysts or developing recyclable catalytic systems. For example, research into ligand-free copper-catalyzed C-N cross-coupling reactions presents a more economical and less toxic alternative to some palladium-catalyzed systems. muni.cz

The exploration of photoredox catalysis and flow chemistry also aligns with green chemistry principles. Photoredox catalysis often allows for reactions to occur at ambient temperature and pressure, reducing energy consumption. hku.hk Flow chemistry can enhance safety, improve reaction efficiency, and minimize waste generation, particularly in scalable syntheses.

Future research will likely continue to focus on integrating these green chemistry approaches into the synthesis and functionalization of this compound, aiming to create more sustainable chemical processes.

Q & A

Q. Basic

- Column chromatography : Silica gel with hexane/ethyl acetate gradients removes byproducts.

- Recrystallization : Use ethanol/water mixtures for high-purity crystals.

- Residual metal removal : Treat crude products with EDTA or activated charcoal to chelate Pd residues .

What strategies address challenges in crystallizing this compound derivatives for X-ray analysis?

Advanced

When crystallization fails (e.g., salts or unstable intermediates), alternative approaches include:

- Enantioselective synthesis : Generate enantioenriched intermediates with predictable configurations (e.g., via Negishi coupling) .

- Derivatization : Introduce heavy atoms (e.g., bromine) to improve diffraction.

- Computational modeling : Use DFT calculations to predict crystal packing .

Which spectroscopic methods are most effective for characterizing this compound?

Q. Basic

- ¹H/¹³C NMR : Identify coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm).

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (m/z ≈ 192.44 for [M+H]⁺).

- Halogen analysis : XPS or EDX for Br/Cl quantification .

How can computational chemistry tools predict the reactivity of this compound in cross-coupling reactions?

Advanced

Software like GAMESS performs ab initio calculations to model:

- Transition states : Predict regioselectivity in Pd-catalyzed couplings.

- Electrostatic potentials : Identify nucleophilic/electrophilic sites on the pyridine ring .

What safety precautions are essential when handling this compound?

Q. Basic

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.

- Waste disposal : Segregate halogenated waste for professional treatment .

- Ventilation : Use fume hoods to avoid inhalation exposure.